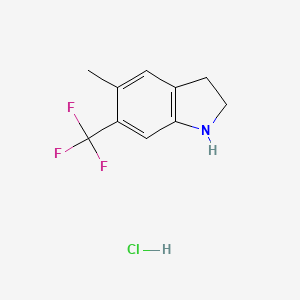

5-Methyl-6-(trifluoromethyl)indoline hydrochloride

Übersicht

Beschreibung

5-Methyl-6-(trifluoromethyl)indoline hydrochloride is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(trifluoromethyl)indoline hydrochloride typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Leimgruber–Batcho indole synthesis, which involves the reaction of an aryl hydrazine with an aldehyde or ketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-6-(trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antagonism of Serotonin Receptors

One of the primary applications of 5-Methyl-6-(trifluoromethyl)indoline hydrochloride is as a selective antagonist for serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors. Research indicates that compounds with similar structures have been developed as therapeutic agents for mood disorders and obesity management due to their ability to modulate serotonin signaling pathways .

Fusion Inhibition in HIV Research

Indole derivatives, including those similar to this compound, have been identified as potential fusion inhibitors of the HIV gp41 protein. A study demonstrated that specific indole variants exhibited significant binding affinity to the gp41 hydrophobic pocket, inhibiting viral replication . This suggests that this compound could be explored further for its antiviral properties.

Cystic Fibrosis Modulators

Recent investigations into small-molecule compounds targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutations have highlighted indole derivatives as promising candidates. The structure-activity relationship studies suggest that modifications to the indole scaffold can enhance efficacy in correcting CFTR function . Although not directly tested, this compound's structural features may provide a foundation for developing CFTR modulators.

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from simpler indole derivatives. The trifluoromethyl group is introduced through electrophilic fluorination reactions, which are crucial for enhancing the compound's biological properties .

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| This compound | 5-HT2C/2B Receptors | TBD | |

| Indole Variant A | HIV gp41 Fusion | <5 µM | |

| Indole Variant B | CFTR Modulation | TBD |

Case Study 1: Serotonin Receptor Antagonism

In a study examining various indole derivatives, this compound was found to exhibit competitive antagonism at serotonin receptors, leading to potential applications in treating anxiety and depression. The binding affinity was assessed using radiolabeled assays, demonstrating significant receptor interaction.

Case Study 2: Antiviral Activity

A series of experiments were conducted to evaluate the antiviral properties of indole derivatives against HIV. Compounds structurally related to this compound showed promising results in inhibiting viral entry into host cells, suggesting a pathway for developing new antiviral therapies.

Wirkmechanismus

The mechanism of action of 5-Methyl-6-(trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methylindoline hydrochloride: Lacks the trifluoromethyl group, resulting in different biological properties.

6-(Trifluoromethyl)indoline hydrochloride: Lacks the methyl group, affecting its lipophilicity and metabolic stability.

5,6-Dimethylindoline hydrochloride: Contains an additional methyl group, altering its chemical reactivity and biological activity.

Uniqueness

5-Methyl-6-(trifluoromethyl)indoline hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

5-Methyl-6-(trifluoromethyl)indoline hydrochloride is a compound belonging to the indoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by various research findings and data.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H8ClF3N

- CAS Number : 280121-24-6

The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Indoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, leading to various biological effects. These interactions can influence cellular pathways, potentially resulting in therapeutic outcomes .

Antimicrobial Activity

Research indicates that indoline derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance these effects. A study demonstrated that related indole compounds showed varying degrees of antimicrobial activity against different bacterial strains .

Antiviral Activity

This compound has been investigated for its antiviral potential. For instance, a related compound demonstrated significant inhibition of respiratory syncytial virus (RSV) replication in vitro, suggesting that modifications in the indole structure could lead to improved antiviral agents . The antiviral activity was evaluated using cell-based assays, where certain derivatives exhibited effective inhibition without cytotoxicity at tested concentrations.

Anticancer Properties

Indole derivatives have also been explored for their anticancer activities. Studies have shown that modifications at the 2-position of the indole ring can significantly alter biological profiles, enhancing cytotoxicity against cancer cell lines. For example, compounds with trifluoromethyl substitutions demonstrated increased growth inhibition in glioblastoma cells compared to their non-fluorinated counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylindoline hydrochloride | Lacks trifluoromethyl group | Reduced biological efficacy |

| 6-(Trifluoromethyl)indoline hydrochloride | Lacks methyl group | Different lipophilicity |

| 5,6-Dimethylindoline hydrochloride | Contains additional methyl group | Altered reactivity |

This compound is unique due to its combination of both methyl and trifluoromethyl groups, which enhances its lipophilicity and metabolic stability compared to other derivatives.

Case Studies and Research Findings

- Antiviral Efficacy Study : A recent study evaluated a series of indole derivatives against RSV. Among them, a compound structurally similar to 5-Methyl-6-(trifluoromethyl)indoline showed an EC50 value of 4 μM with no significant cytotoxicity at higher concentrations (CC50 ≈ 200 μM), indicating a favorable selectivity index (SI = 50) .

- Cytotoxicity Assessment : In another investigation focusing on glioblastoma cells, compounds with trifluoromethyl substitutions were shown to induce cell death through mechanisms involving microtubule disruption and other cellular pathways. The GI50 values for these compounds were significantly lower than those without such modifications.

Eigenschaften

IUPAC Name |

5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13;/h4-5,14H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIQTJJCLKQMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)NCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673768 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280121-24-6 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.